2,2'-{(1,2-dihydroxyethane-1,2-diyl)bis[(4-phenyl-4H-1,2,4-triazole-5,3-diyl)sulfanediyl]}bis(N-phenylacetamide)
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Overview
Description
2-({5-[1,2-DIHYDROXY-2-(4-PHENYL-5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes multiple phenyl groups, triazole rings, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[1,2-DIHYDROXY-2-(4-PHENYL-5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole rings, followed by the introduction of phenyl groups and the incorporation of sulfur atoms. The final step involves the formation of the N-phenylacetamide moiety under controlled conditions such as temperature, pH, and solvent choice.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-({5-[1,2-DIHYDROXY-2-(4-PHENYL-5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-({5-[1,2-DIHYDROXY-2-(4-PHENYL-5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({5-[1,2-DIHYDROXY-2-(4-PHENYL-5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, making it a versatile compound for research.
Comparison with Similar Compounds
Similar Compounds
- 2-({5-[1,2-DIHYDROXY-2-(4-PHENYL-5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-METHYLACETAMIDE
- 2-({5-[1,2-DIHYDROXY-2-(4-PHENYL-5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-ETHYLACETAMIDE
Uniqueness
The uniqueness of 2-({5-[1,2-DIHYDROXY-2-(4-PHENYL-5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE lies in its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C34H30N8O4S2 |
---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
2-[[5-[2-[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-1,2-dihydroxyethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C34H30N8O4S2/c43-27(35-23-13-5-1-6-14-23)21-47-33-39-37-31(41(33)25-17-9-3-10-18-25)29(45)30(46)32-38-40-34(42(32)26-19-11-4-12-20-26)48-22-28(44)36-24-15-7-2-8-16-24/h1-20,29-30,45-46H,21-22H2,(H,35,43)(H,36,44) |
InChI Key |
WZIRHVMMLIROQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C(C(C4=NN=C(N4C5=CC=CC=C5)SCC(=O)NC6=CC=CC=C6)O)O |
Origin of Product |
United States |
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